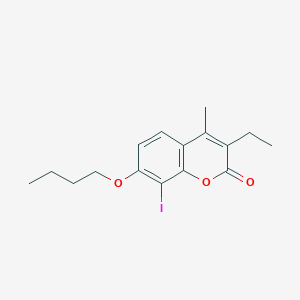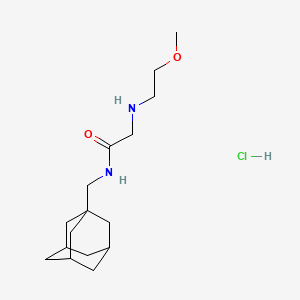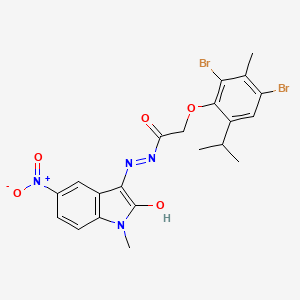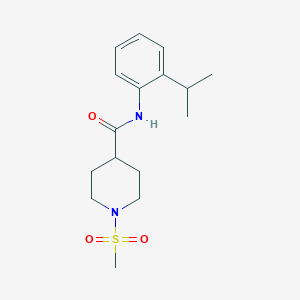
7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one, also known as BMIC, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the chromenone family of compounds, which are known to have a variety of biological activities. BMIC has been shown to have a number of interesting properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
The mechanism of action of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological effects through the modulation of a variety of signaling pathways. 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. In addition, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has also been shown to have antioxidant effects by activating the Nrf2 pathway. In addition, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting the activity of the enzyme COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been extensively studied for its potential use in scientific research, which means that there is a large body of literature available on its properties and biological activities. However, there are also some limitations to the use of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one in lab experiments. For example, it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its biological effects.
Direcciones Futuras
There are a number of future directions for research on 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one. One area of research is the development of new synthetic methods for 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one, which could lead to the development of new drugs for the treatment of a variety of diseases. In addition, further studies are needed to investigate the safety and toxicity of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one in vivo, as well as its potential for use in clinical trials. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one, in order to better understand its biological effects and potential therapeutic applications.
Conclusion:
In conclusion, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, and has potential applications in the treatment of a variety of diseases. While there are still many unanswered questions about the properties and mechanisms of action of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one, it is clear that it has great potential for use in scientific research and drug development.
Métodos De Síntesis
7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one can be synthesized using a variety of methods, including the Pechmann condensation reaction, the Knoevenagel condensation reaction, and the Suzuki-Miyaura cross-coupling reaction. The most commonly used method for synthesizing 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one is the Pechmann condensation reaction, which involves the reaction of 4-methylcoumarin with ethyl bromoacetate in the presence of a strong acid catalyst. The resulting intermediate is then reacted with butanol and iodine to yield 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
7-butoxy-3-ethyl-8-iodo-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IO3/c1-4-6-9-19-13-8-7-12-10(3)11(5-2)16(18)20-15(12)14(13)17/h7-8H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDSHQSZSBQPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)

![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)
![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)



![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)

![6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B5227672.png)
![N'-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5227673.png)